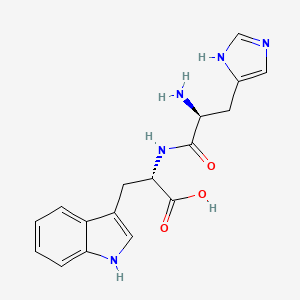

His-Trp

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTYOQIYBULKEH-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334869 | |

| Record name | L-Histidyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23403-90-9 | |

| Record name | L-Histidyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Boc-Based SPPS with Side-Chain Protection

The Boc (tert-butoxycarbonyl) strategy remains a cornerstone for synthesizing His-Trp. In one protocol, Boc-protected amino acids are sequentially coupled to a resin-bound support. For His-Trp synthesis:

-

Resin : A chloromethylated polystyrene resin is used as the solid support.

-

Coupling Reagents : 1-Hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) facilitate activation.

-

Protection Schemes :

Procedure :

-

C-Terminal Resin Loading : Boc-Trp(N'-formyl) is attached to the resin via its C-terminal carboxylate.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

His Coupling : Boc-His(Tos) is coupled using HOBt/DCC in dimethylformamide (DMF).

-

Final Cleavage : The peptide-resin is treated with hydrogen fluoride (HF) or a methanol/ammonia mixture to remove side-chain protections and release the dipeptide.

Optimization : Using 3–5 equivalents of HOBt during Trp and His coupling improves yields to 85–92%.

Solution-Phase Synthesis of His-Trp

Carbodiimide-Mediated Coupling

A study demonstrated the synthesis of His-Trp using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in N-methylpyrrolidone (NMP):

Steps :

-

Ester Activation : H-His(Trt)-OMe·HCl (809.0 mg) and Boc-Trp(Boc)-OH (895.9 mg) are dissolved in NMP.

-

Coupling : PyBOP (1.2 equiv) and DIPEA (3.6 equiv) are added, and the reaction proceeds under nitrogen for 12 hours.

-

Deprotection : The methyl ester is hydrolyzed with LiOH in tetrahydrofuran (THF)/water (4:1).

-

Purification : Column chromatography (5% methanol in DCM) yields 72% pure His-Trp.

Table 1: Solution-Phase Synthesis Parameters

| Parameter | Value/Reagent |

|---|---|

| Solvent | NMP |

| Coupling Agent | PyBOP |

| Base | DIPEA |

| Reaction Time | 12 hours |

| Yield | 72% |

Enzymatic Synthesis Using Adenylation Domains

TycA-A and BacB2-A Enzyme Systems

Recent advances employ adenylation domains (A domains) from nonribosomal peptide synthetases (NRPSs) for dipeptide synthesis. Key findings include:

-

Substrate Specificity : TycA-A shows high activity toward tryptophan (Km = 0.8 mM), while BacB2-A prefers histidine (Km = 1.2 mM).

-

Reaction Conditions :

Table 2: Enzymatic Efficiency Metrics

| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| TycA-A | Trp | 0.8 | 12.4 |

| BacB2-A | His | 1.2 | 9.7 |

Green Chemistry Approaches

Side-Chain Unprotected SPPS

A novel method eliminates orthogonal protections for histidine and tryptophan, enhancing sustainability:

-

Coupling System : Oxyma Pure/TBEC (tert-butyl ethyl carbodiimide) in a green solvent mixture of N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC).

-

Advantages :

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Boc SPPS | 85–92 | 90–95 | High |

| Solution-Phase | 72 | 85 | Moderate |

| Enzymatic | 68–75 | 88 | Low |

| Green SPPS | 89 | 93 | High |

Chemical Reactions Analysis

Reactions with Formaldehyde

His-Trp reacts rapidly with formaldehyde (HCHO), forming hydroxymethylated and cyclized products:

-

Histidine reactivity :

-

Tryptophan reactivity :

Table 1: Formaldehyde Reaction Products

| Residue | Product Type | Conditions | Key Product |

|---|---|---|---|

| His | Hydroxymethylated | Neutral/Basic | 15 , 16 |

| His | Cyclized | Basic | Spinacine (19 ) |

| Trp | Hydroxymethylated | Neutral/Acidic | 21 |

| Trp | Cyclized | Acidic | 22 , 23 |

Oxidation Reactions

Tryptophan residues in His-Trp are susceptible to oxidation by reactive oxygen species (ROS):

-

Singlet oxygen (¹O₂) :

-

Hydroxyl radical (- OH) :

Mechanistic Insight :

The indole ring’s electron-rich nature makes Trp a primary target for oxidative modifications, while His’s imidazole group may stabilize radical intermediates .

Catalytic Roles in Enzymes

His-Trp motifs are critical in enzymatic catalysis:

-

Tyrosine recombinases :

-

Alkaline proteases :

Structural and Functional Interactions

-

Photoproteins :

-

Metal ion coordination :

Stability and Degradation

-

Hydrolysis :

-

Peptide bonds in His-Trp undergo hydrolysis in aqueous environments, accelerated by extreme pH or elevated temperatures.

-

-

Disulfide bridges :

-

Adjacent Cys residues (in larger peptides) form disulfide bonds, stabilizing tertiary structures.

-

Synthetic Modifications

-

Solid-phase synthesis :

-

His-Trp-containing peptides are synthesized using Fmoc/t-Bu strategies, with coupling agents like DIC/HOBt.

-

-

Post-translational modifications :

-

Phosphorylation (Ser/Thr) or acetylation (Lys) near His-Trp motifs alters biological activity.

-

Scientific Research Applications

Pharmacological Applications

1.1 Potential Agonist for β2 Adrenoceptor (β2AR)

Research has identified His-Trp as a potential agonist for β2AR, which is significant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). A study demonstrated that the tripeptide Arg-His-Trp exhibited favorable binding affinity with β2AR, suggesting its potential therapeutic applications in respiratory diseases .

1.2 Neuroprotective Effects

His-Trp has been implicated in neuroprotection and cognitive enhancement. In silico studies suggest that compounds containing His and Trp residues can act as multi-target directed ligands against Alzheimer's disease, indicating their potential in neuropharmacology . This highlights the importance of His-Trp in developing treatments for neurodegenerative diseases.

Biochemical Applications

2.1 Role in Bioluminescence

The His-Trp diad is crucial in the bioluminescent properties of certain marine organisms. Specifically, the Tyr-His-Trp triad has been shown to facilitate proton transfer in photoproteins, enhancing light emission during biochemical reactions . This understanding can lead to advancements in bioluminescent assays and imaging techniques.

2.2 Protein Stabilization

His-Trp interactions are vital for stabilizing protein structures. Studies indicate that these residues can form hydrogen bonds with substrate molecules, influencing enzyme activity and stability . This property is essential for designing more effective enzymes and therapeutic proteins.

Biotechnology Applications

3.1 Drug Delivery Systems

His-Trp has been explored for use in transdermal drug delivery systems. The unique properties of this dipeptide can enhance the solubility and permeability of peptide-based drugs, facilitating their delivery across biological membranes .

3.2 Peptide Synthesis and Purification

In peptide synthesis, His-Trp is often incorporated into sequences due to its ability to form stable complexes with various substrates. Advanced purification techniques utilizing His-Trp have been developed to isolate peptides effectively from complex mixtures .

Case Study 1: His-Trp as a β2AR Agonist

- Objective: To evaluate the agonistic effects of Arg-His-Trp on β2AR.

- Methods: Molecular docking and molecular dynamics simulations were employed to assess binding affinities.

- Results: Arg-His-Trp showed comparable agonistic effects to isoproterenol, supporting its potential as a therapeutic agent for respiratory diseases.

- Conclusion: The study underscores the significance of His-Trp in pharmacological applications related to respiratory health .

Case Study 2: Bioluminescent Properties

- Objective: To investigate the role of His-Trp in marine bioluminescence.

- Methods: Mutational analysis of photoproteins was conducted to assess changes in luminescence intensity.

- Results: Substitutions involving His and Trp residues significantly affected luminescence output, indicating their critical role in bioluminescent reactions.

- Conclusion: Understanding these interactions can lead to innovations in bioluminescent technologies used in research and diagnostics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Implications |

|---|---|---|

| Pharmacology | β2AR Agonist | Potential treatment for asthma and COPD |

| Neuropharmacology | Cognitive enhancement | Multi-target ligands against Alzheimer's |

| Biochemistry | Bioluminescence | Role in enhancing light emission |

| Biotechnology | Drug delivery systems | Improved solubility/permeability of peptides |

| Peptide Synthesis | Stabilization and purification | Enhanced isolation techniques |

Mechanism of Action

The mechanism of action of His-Trp involves its interaction with specific molecular targets and pathways. For example, tryptophan residues in His-Trp can be metabolized through the kynurenine pathway, leading to the production of bioactive metabolites that modulate immune function and maintain tissue homeostasis . Histidine residues can participate in metal ion coordination and enzymatic catalysis, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Data Tables

Table 1: Comparative Bioactivity of His-Trp and Analogues

Table 2: Catalytic Performance of Amino Acid-Modified Nanoparticles

| Nanoparticle Type | Size (nm) | Degradation Efficiency (4-Nitrophenol) | Application |

|---|---|---|---|

| Trp-Au NPs | 26 | 25 min (100% degradation) | Environmental catalysis |

| Trp-Au NPs | 62 | 72 min (100% degradation) | Environmental catalysis |

| His-Au NCs | 2–3 | N/A | Glutathione detection |

Biological Activity

Introduction

His-Trp, a dipeptide composed of histidine (His) and tryptophan (Trp), has garnered attention in recent years due to its diverse biological activities. This article explores the biological functions, mechanisms of action, and therapeutic potential of His-Trp, supported by relevant data tables and case studies.

Biological Functions

His-Trp exhibits several biological activities, including antimicrobial effects, cytotoxicity against cancer cells, and modulation of cellular signaling pathways.

Antimicrobial Activity

Research indicates that His-Trp has significant antimicrobial properties. A study demonstrated that His-Trp peptides showed promising activity against various bacterial strains, with IC50 values ranging from 1-17 μg/mL for different derivatives . The arrangement of the tryptophan residue in peptide sequences was found to influence their bacteriostatic activity, with specific configurations enhancing effectiveness against Gram-negative bacteria while maintaining selectivity for bacterial cells over human erythrocytes .

Cytotoxicity Against Cancer Cells

His-Trp has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that His-Trp conjugates exhibited a 5 to 10-fold increase in cytotoxic activity on CD22-positive cell lines compared to controls, indicating its potential as a therapeutic agent in targeted cancer therapies . Additionally, the incorporation of His-Trp into drug conjugates has shown enhanced delivery and efficacy of chemotherapeutic agents like methotrexate (MTX), overcoming drug resistance in breast cancer models .

The mechanisms underlying the biological activities of His-Trp involve several pathways:

- Membrane Disruption : His-Trp peptides can penetrate bacterial membranes, leading to cell lysis and death. This is facilitated by their amphipathic nature, allowing them to interact with lipid bilayers effectively.

- Signaling Modulation : His-Trp influences various signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to modulate the activity of transient receptor potential (TRP) channels, which are crucial in sensory perception and cellular responses to stimuli .

Table 1: Antimicrobial Activity of His-Trp Derivatives

| Peptide Sequence | Bacterial Strain | IC50 (μg/mL) |

|---|---|---|

| His-Trp | E. coli | 10 |

| Trp-His | S. aureus | 5 |

| His-Trp-Arg | P. aeruginosa | 12 |

Table 2: Cytotoxicity of His-Trp Conjugates

| Conjugate | Cell Line | Cytotoxicity (fold increase) |

|---|---|---|

| His-Trp-MTX | CD22-positive cells | 10 |

| His-Trp-Arg-MTX | MDA-MB-231 | 5 |

| His-Trp-Tyr-MTX | HeLa | 8 |

Case Study 1: Antimicrobial Peptide Design

A study focused on designing α-helical antimicrobial peptides that included His-Trp sequences. The results showed that peptides with N-terminal Trp residues exhibited significantly improved bacteriostatic activity compared to those with C-terminal arrangements. This finding underscores the importance of amino acid positioning in enhancing antimicrobial efficacy .

Case Study 2: Cancer Therapy Enhancement

In a clinical setting, researchers investigated the use of His-Trp conjugates in enhancing the delivery of methotrexate to drug-resistant breast cancer cells. The study found that these conjugates not only improved cellular uptake but also increased the cytotoxic effects compared to free methotrexate, demonstrating a novel approach to overcoming drug resistance in cancer therapy .

Q & A

Q. How can His-Trp motifs be optimized in recombinant protein purification protocols?

His-Trp sequences, when fused to target proteins, enhance binding to immobilized metal ions (e.g., Ni²⁺) in affinity chromatography. Experimental design should include testing fusion positions (N- vs. C-terminal) and buffer conditions (e.g., imidazole concentration for elution). For example, in CP-IMAC systems, His-Trp fused to proinsulin demonstrated high Ni²⁺ affinity in E. coli expression studies . Researchers should validate binding efficiency via SDS-PAGE and quantify yield using spectrophotometry.

Q. What experimental controls are critical when using His-Trp tags in yeast two-hybrid systems?

In GAL4-based systems, autoactivation of bait proteins containing His-Trp motifs must be controlled. Use SD/-His-Trp media with 3-AT (3-amino-1,2,4-triazole) at gradient concentrations (e.g., 0–50 mM) to suppress background growth. For instance, highlights that SD/-His-Trp plates with 3-AT effectively distinguish true protein-protein interactions from false positives. Always include empty vector controls and validate interactions via β-galactosidase assays.

Q. How does His-Trp contribute to peptide sequence determination in mass spectrometry?

His-Trp dipeptide ions (e.g., m/z 296 and 324) serve as diagnostic markers in tandem MS fragmentation. For example, in Bombina orientalis GRP studies, His-Trp residues helped resolve ambiguous N-terminal sequences by identifying key fragment ions . Researchers should optimize collision energy settings to maximize ion detection and corroborate findings with Edman degradation.

Advanced Research Questions

Q. What thermodynamic insights explain the higher binding energy of His-Trp in protein complexes compared to His-Lig or Trp-Lig pairs?

shows His-Trp contributes ~-2 kcal/mol in complexes like 1PQ6 and 1PQC, outperforming His-Lig (~-1.5 kcal/mol) and Trp-Lig (~-0.5 kcal/mol). This stability arises from π-cation interactions between His imidazole rings and Trp indole groups, reinforced by Ni²⁺ coordination. Advanced studies should employ isothermal titration calorimetry (ITC) to quantify binding constants and molecular dynamics simulations to map interaction networks.

Q. How can contradictory data on His-Trp’s role in metal affinity be reconciled across studies?

Discrepancies may stem from variations in experimental conditions (e.g., pH, ionic strength) or fusion partner steric effects. For example, His-Trp-proinsinin showed strong Ni²⁺ binding , but other fusion proteins might exhibit reduced affinity due to structural hindrance. Researchers should systematically test buffer systems (e.g., Tris vs. HEPES) and use site-directed mutagenesis to isolate His-Trp contributions.

Q. What methodologies integrate His-Trp motifs with cryo-EM for structural studies of membrane proteins?

His-Trp tags can improve protein stability during grid preparation. A protocol might involve:

- Purifying membrane proteins using Ni-NTA resin.

- Incorporating His-Trp in flexible loops to avoid interference with functional domains.

- Validating tag placement via negative-stain EM before cryo-EM data collection. Cross-referencing with mass spectrometry data (as in ) ensures tag integrity post-purification.

Q. How do His-Trp motifs influence protein-protein interaction kinetics in real-time assays?

Surface plasmon resonance (SPR) studies reveal that His-Trp enhances binding avidity through multivalent interactions. For instance, immobilizing His-Trp-tagged ligands on Ni²⁺-coated chips increases analyte capture efficiency. Researchers should compare on-rates (kon) and off-rates (koff) with untagged controls and perform statistical analyses (e.g., ANOVA) to confirm significance.

Methodological Considerations

- Data Validation : Always corroborate His-Trp-dependent results with orthogonal techniques (e.g., Western blotting for purity, ITC for binding thermodynamics).

- Ethical Design : Ensure recombinant constructs comply with institutional biosafety guidelines, particularly when working with pathogenic proteins.

- Resource Limitations : For time-constrained projects, prioritize His-Trp applications with established protocols (e.g., IMAC purification ) before exploring novel systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.